1-(2-Pyridyl)heptan-1,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Pyridyl)heptan-1,6-dione, commonly known as “HPD”, is a chemical compound with a pyridine ring attached to a seven-carbon backbone. It has a molecular formula of C12H15NO2 .
Molecular Structure Analysis
The molecular structure of 1-(2-Pyridyl)heptan-1,6-dione consists of a pyridine ring attached to a seven-carbon backbone. The molecular weight is 205.25 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Pyridyl)heptan-1,6-dione include a molecular weight of 205.25 . Other properties such as melting point, boiling point, and density were not specified in the search results .Scientific Research Applications
-
- Application : Synthesis and characterization of Ru II complexes
- Methods : A series of Ru II complexes stabilized with the pentapyridyl ligand Py 5 Me 2 (Py 5 Me 2 = 2,6-bis (1,1-bis (2-pyridyl)ethyl)pyridine) and with an axial X ligand (X = Cl −, H 2 O, N 3−, MeCN) were prepared and characterized in the solid state and in non-aqueous solution .
- Results : The cyclic voltammograms of these complexes in MeCN reflect a reversible substitution of the axial X ligand with MeCN .
-
- Application : Synthesis of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives as potential anti-inflammatory agents
- Methods : New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
- Results : The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
-
- Application : Fluorescence sensing
- Methods : Several classes of fluorescent dyes (fluorophores) including rhodamine, BODIPY, 1,8-naphthalimide, and coumarin among others, when conveniently functionalized with reactive pyridyl receptors, have emerged as effective sensors .
- Results : These sensors can detect and monitor biological and environmentally relevant species with high sensitivity, selectivity, and real-time monitoring .
-
- Application : Anti-Inflammatory Agents
- Methods : New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
- Results : The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
-
- Application : Synthesis of Indane-1,3-Dione Derivatives
- Methods : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Results : An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
-
- Application : Treatment of Sickle Cell Disease
- Methods : A series of novel substituted piperidine-2,6-dione derivatives were synthesized and used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
- Results : These compounds are useful for the treatment of sickle cell disease and β- .
-
- Application : Potential Anti-Inflammatory Agents
- Methods : New 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives were synthesized in the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .
- Results : The anti-inflammatory activity of these compounds was examined by both an anti-proliferative study and a production study on the inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) in anti-CD3 antibody- or lipopolysaccharide-stimulated human peripheral blood mononuclear cell (PBMC) cultures .
-
- Application : From Synthetic Strategies to Applications
- Methods : Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Results : An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
-
- Application : Treating Sickle Cell Disease
- Methods : A series of novel substituted piperidine-2,6-dione derivatives were synthesized and used in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels .
- Results : These compounds are useful for the treatment of sickle cell disease and β- .
properties
IUPAC Name |
1-pyridin-2-ylheptane-1,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(14)6-2-3-8-12(15)11-7-4-5-9-13-11/h4-5,7,9H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIFCTKWJUNUHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC(=O)C1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641989 |
Source
|
Record name | 1-(Pyridin-2-yl)heptane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridyl)heptan-1,6-dione | |
CAS RN |
898779-56-1 |
Source
|
Record name | 1-(2-Pyridinyl)-1,6-heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyridin-2-yl)heptane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.